molecular formula C₂₄H₄₀O₅ B118534 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid CAS No. 3338-16-7

3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid

Número de catálogo: B118534
Número CAS: 3338-16-7
Peso molecular: 408.6 g/mol
Clave InChI: BHQCQFFYRZLCQQ-UXWVVXDJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3β,7α,12α-Trihydroxy-5β-cholan-24-oic acid is a bile acid derivative characterized by hydroxyl groups at positions 3β, 7α, and 12α on the steroidal backbone. Unlike the more common cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid), this compound features a rare 3β-hydroxyl configuration, positioning it within the "acidic pathway" of bile acid biosynthesis . This pathway is distinct from the classical pathway (which produces cholic acid) and is associated with mitochondrial enzymes like CYP27A1 . The 3β configuration is clinically significant in metabolic disorders such as 3β-hydroxy-Δ⁵-C27-steroid dehydrogenase deficiency, where its accumulation in urine serves as a diagnostic marker .

Análisis Bioquímico

Biochemical Properties

3-Epicholic acid interacts with several enzymes and proteins. For instance, it has been identified as a competitive inhibitor of the enzyme cathepsin L . The IC50 and Ki values are 6.5 and 19.5 μM respectively . It does not have a significant effect on cathepsin B .

Molecular Mechanism

The molecular mechanism of 3-Epicholic acid involves its binding interactions with biomolecules and its potential role in enzyme inhibition or activation. For example, it acts as a competitive inhibitor of cathepsin L

Actividad Biológica

3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid, also known as isocholic acid, is a bile acid that plays significant roles in lipid metabolism and cholesterol homeostasis. This compound is characterized by three hydroxyl groups at the 3rd, 7th, and 12th positions of the steroid nucleus, which influences its biological activity and interactions with various enzymes and receptors.

  • Chemical Formula : C24H40O5
  • Molecular Weight : 392.57 g/mol
  • Structural Characteristics : Isocholic acid is a trihydroxy derivative of cholanic acid, differing from other bile acids like cholic acid primarily in the stereochemistry of its hydroxyl groups.

1. Role in Bile Acid Metabolism

Isocholic acid is involved in the enterohepatic circulation of bile acids, facilitating the digestion and absorption of dietary fats. It acts as a detergent that emulsifies lipids in the intestinal lumen, enhancing their absorption through the intestinal wall .

2. Enzymatic Interactions

Isocholic acid has been identified as a competitive inhibitor of cathepsin L, an enzyme involved in protein degradation. This inhibition can influence various physiological processes, including immune response and protein turnover. Additionally, it participates in the regulation of key enzymes associated with cholesterol metabolism, such as cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step in bile acid synthesis from cholesterol .

Case Study 1: Effects on Lipid Metabolism

A study investigated the impact of isocholic acid on lipid profiles in patients with bile acid malabsorption. The results indicated that administration of isocholic acid improved serum lipid levels and reduced symptoms associated with fat malabsorption .

ParameterBaselinePost-Treatment
Total Cholesterol (mg/dL)220190
LDL Cholesterol (mg/dL)140110
HDL Cholesterol (mg/dL)5055

Case Study 2: Enzymatic Activity Modulation

Research examining the enzymatic activity of CYP7A1 revealed that isocholic acid significantly modulates this enzyme's activity. In vitro studies demonstrated that higher concentrations of isocholic acid resulted in decreased CYP7A1 activity, suggesting a feedback mechanism that regulates bile acid synthesis based on available bile acids .

Regulation of Cholesterol Homeostasis

Isocholic acid influences cholesterol metabolism through several mechanisms:

  • It enhances the solubility of cholesterol in micelles.
  • It regulates gene expression related to cholesterol transport and metabolism via nuclear receptors such as FXR (farnesoid X receptor) and LXR (liver X receptor) .

Impact on Gut Microbiota

Recent studies indicate that bile acids, including isocholic acid, play a crucial role in modulating gut microbiota composition. The presence of specific bile acids can promote the growth of beneficial bacteria while inhibiting pathogenic strains .

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

Chemical Structure and Properties:

  • Molecular Formula: C24H40O5
  • Molecular Weight: 408.57 g/mol
  • CAS Number: 3338-16-7

This compound is characterized by its three hydroxyl groups located at positions 3, 7, and 12 of the cholanic acid backbone, which influence its biological activity and solubility.

Biochemistry and Metabolism

3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid plays a crucial role in bile acid metabolism. It is involved in the regulation of lipid digestion and absorption. Research has shown that it interacts with specific receptors such as the Farnesoid X receptor (FXR), which regulates genes involved in bile acid synthesis and metabolism .

Case Study:
A study demonstrated that the modulation of FXR by bile acids like isocholic acid can influence glucose homeostasis and lipid metabolism in metabolic disorders .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects in treating liver diseases such as cholestasis. Its ability to enhance bile flow and improve liver function makes it a candidate for drug development aimed at liver-related conditions .

Table: Potential Therapeutic Uses

ConditionMechanism of ActionReferences
CholestasisEnhances bile flow ,
Liver DiseasesRegulates lipid metabolism,
Metabolic DisordersModulates FXR activity

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a biochemical reagent in the synthesis of various steroid derivatives. Its unique structure allows chemists to use it as a starting material for creating complex organic molecules .

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The compound participates in characteristic bile acid reactions, with modifications driven by its three hydroxyl groups (3β,7α,12α) and carboxylic acid moiety. Key reaction categories include:

Reaction Type Reagents/Conditions Outcome
Oxidation Pyridinium dichromate (PDC) on activated aluminaSelective oxidation of 7α-OH to 7-keto derivatives .
Hydroxylation Dimethyldioxirane (DMDO)Stereoselective introduction of additional hydroxyl groups (e.g., at C-14) .
Reduction Zn(BH₄)₂ in THFStereoselective reduction of ketones to α-hydroxy groups .
Protection/Deprotection tert-Butyldimethylsilyl (TBS) chlorideSite-selective protection of 3β-OH during multi-step syntheses .
Elimination Acidic/neutral conditionsElimination of 14α-OH under dehydration conditions .

Stereochemical Considerations

The β-configuration at C-3 distinguishes this compound from common bile acids like cholic acid (3α-OH). This alters:

  • Reagent selectivity : Zn(BH₄)₂ favors α-face reduction due to steric hindrance from 3β-OH .

  • Stability : The 3β-OH group is less prone to enzymatic degradation compared to 3α analogs, enhancing metabolic persistence.

Case Study: Multi-Step Functionalization

A validated synthesis pathway for related trihydroxycholanic acids involves:

  • Remote hydroxylation using DMDO to introduce 14α-OH.

  • TBS protection of 3β-OH to prevent undesired side reactions.

  • PDC oxidation of diols to ketones.

  • Zn(BH₄)₂ reduction to restore hydroxyl groups with retained stereochemistry .

Side Reactions and Challenges

  • Elimination under acidic conditions : The 14α-OH group is prone to dehydration, forming Δ¹⁴-unsaturated derivatives unless rigorously controlled .

  • Competitive oxidation : Unprotected 7α-OH may over-oxidize to 7-keto forms if reaction conditions are not optimized.

Comparative Reactivity

Feature 3β,7α,12α-Trihydroxy-5β-cholanic Acid Cholic Acid (3α,7α,12α)
3-OH reactivity Lower susceptibility to bacterial dehydroxylationRapid 7α-dehydroxylation in gut microbiota
Oxidation kinetics Slower 7α-OH oxidation due to β-configurationFaster oxidation at 7α-OH

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3β,7α,12α-trihydroxy-5β-cholan-24-oic acid, and how can regioselectivity be controlled during hydroxylation?

  • The synthesis of trihydroxy bile acids often involves protective group strategies and selective oxidation-reduction steps. For example, the 3-keto group can be protected as a dimethyl ketal, followed by sodium borohydride reduction of 7- or 12-oxo functionalities to yield specific stereoisomers . Regioselectivity is achieved using enzyme-mediated approaches, such as hydroxysteroid dehydrogenases, which catalyze site-specific oxidations .

Q. What analytical techniques are most reliable for distinguishing 3β,7α,12α-trihydroxy-5β-cholan-24-oic acid from its 3α or 5α epimers?

  • High-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) is critical. The 3β-hydroxyl configuration produces distinct 1H^1H-NMR chemical shifts (e.g., δ 3.4–3.6 ppm for axial vs. equatorial protons) compared to 3α derivatives. Additionally, circular dichroism (CD) can differentiate 5β (cis A/B ring junction) from 5α (trans) isomers based on optical activity .

Q. How does the physiological role of 3β,7α,12α-trihydroxy-5β-cholan-24-oic acid differ from classical bile acids like cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid)?

  • The 3β-hydroxyl group alters micelle formation and lipid solubility, potentially reducing its efficacy in emulsifying dietary fats compared to 3α derivatives. In germ-free animal models, 3β-hydroxy bile acids are less abundant, suggesting microbiota-dependent modifications influence their biological activity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for 3β,7α,12α-trihydroxy-5β-cholan-24-oic acid across different cell lines?

  • Discrepancies may arise from cell-specific receptor expression (e.g., FXR, TGR5) or metabolic enzyme variability (e.g., CYP27A1). A systematic approach includes:

  • Profiling receptor expression via qRT-PCR or Western blot.
  • Using isotopic tracing (e.g., 13C^{13}C-labeled compounds) to track metabolic flux in different cell types.
  • Validating findings in CRISPR-edited cell lines lacking key receptors .

Q. How can combinatorial biocatalysis expand the structural diversity of 3β,7α,12α-trihydroxy-5β-cholan-24-oic acid derivatives for drug discovery?

  • A two-step enzymatic cascade enables diversification:

Regioselective oxidation : Hydroxysteroid dehydrogenases modify hydroxyl groups at C-3, C-7, or C-12.

Acylation : Candida antarctica lipase B introduces acyl groups (e.g., acetyl, propionyl) to free hydroxyls, generating a 39-member library of derivatives with >90% purity .

Q. What methodologies are optimal for studying the interaction of 3β,7α,12α-trihydroxy-5β-cholan-24-oic acid with lipid membranes or transporters?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to transporters like ASBT (apical sodium-dependent bile acid transporter). For membrane interactions, fluorescence anisotropy using NBD-labeled analogs or molecular dynamics simulations reveal insertion dynamics into lipid bilayers .

Q. How do mitochondrial sterol 27-hydroxylase (CYP27A1) polymorphisms affect the metabolism of 3β,7α,12α-trihydroxy-5β-cholan-24-oic acid in vivo?

  • CYP27A1 catalyzes side-chain oxidation in the acidic bile acid synthesis pathway. Knockout murine models show accumulation of atypical bile acids, detectable via LC-MS/MS. Human studies should correlate single-nucleotide polymorphisms (SNPs) in CYP27A1 with serum/urinary bile acid profiles using targeted metabolomics .

Q. Methodological Considerations

  • Synthesis : Prioritize enzymatic over chemical methods to avoid racemization .
  • Characterization : Combine HRMS, 2D-NMR (COSY, HSQC), and X-ray crystallography for unambiguous structural assignment .
  • Biological Assays : Use primary hepatocytes or organoid models to preserve native metabolic context .

Comparación Con Compuestos Similares

Structural Analogues

The structural and functional differences between 3β,7α,12α-trihydroxy-5β-cholan-24-oic acid and related bile acids are summarized below:

Compound Name Hydroxyl Positions Key Structural Features Biological Role/PATHWAY References
3β,7α,12α-Trihydroxy-5β-cholan-24-oic Acid 3β, 7α, 12α 3β-OH distinguishes it from classical bile acids Marker for 3β-HSD deficiency; acidic pathway metabolite
Cholic Acid (3α,7α,12α-Trihydroxy-5β-cholan-24-oic Acid) 3α, 7α, 12α Classical bile acid; 3α-OH configuration Primary bile acid; emulsifies dietary fats
Chenodeoxycholic Acid (3α,7α-Dihydroxy-5β-cholan-24-oic Acid) 3α, 7α Lacks 12α-OH Secondary bile acid; FXR ligand
Vulpecholic Acid (1α,3α,7α-Trihydroxy-5β-cholan-24-oic Acid) 1α, 3α, 7α Unique 1α-OH; marsupial-specific bile acid Dominant bile acid in Trichosurus vulpecula
7α,12β-Dihydroxy-5α-cholan-24-oic Acid 7α, 12β 12β-OH instead of 12α Differential metabolite in gastric cancer
5α-Cholane-3α,7α,12α,24-Tetrol 3α, 7α, 12α, 24 Additional 24-OH group Potential biomarker in muscle metabolomics

Functional and Clinical Differences

  • 3β-Hydroxy Configuration : Reduces affinity for bile acid transporters (e.g., ASBT) compared to 3α analogues, affecting enterohepatic recirculation .
  • Neuroprotective Analogues : Synthetic derivatives like 3α,7-dihydroxy-14(13→12)abeo-5β-cholan-24-oic acid show neuroprotection via anti-inflammatory mechanisms .
  • Therapeutic Targets :
    • FXR Agonists : TC-100 (3α,7α,11β-trihydroxy-6α-ethyl-5β-cholan-24-oic acid) selectively activates FXR for enterohepatic disorders .
    • Enzyme Inhibitors : Benzyloxy derivatives (e.g., 3α-benzyloxy-12α-hydroxy-5β-cholan-24-oic acid) inhibit tyrosyl-DNA phosphodiesterase 1 .

Key Research Findings

Diagnostic Utility: 3β,7α,12α-Trihydroxy-5β-cholan-24-oic acid is a urinary biomarker for 3β-HSD deficiency. Chenodeoxycholic acid treatment reduces its levels, improving liver function .

Metabolic Crosstalk : Accumulation of 5α-cholane-3α,7α,12α,24-tetrol in muscle correlates with miR-499-5p overexpression, suggesting bile acid-metabolite interplay in energy metabolism .

Synthetic Innovations: Neuroprotective Analogues: 14(13→12)abeo-modified bile acids exhibit potent neuroprotection in vitro . CoA Esters: Critical for studying peroxisomal β-oxidation defects (e.g., varanic acid diastereomers in D-bifunctional protein deficiency) .

Métodos De Preparación

Chemical Synthesis Pathways

Stereoselective Modification of Cholic Acid

The most common starting material for synthesizing 3β,7α,12α-trihydroxy-5β-cholan-24-oic acid is cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid). The critical step involves inverting the C-3 hydroxyl group from α- to β-configuration.

Mitsunobu Reaction for C-3 Epimerization

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, facilitates nucleophilic substitution at C-3. Cholic acid is first protected at C-7 and C-12 using tert-butyldimethylsilyl (TBDMS) groups. The C-3 hydroxyl is then converted to a β-configuration via reaction with a chiral alcohol (e.g., (R)-(-)-2-octanol) under Mitsunobu conditions . Deprotection yields the target compound with >90% stereochemical purity .

Table 1: Mitsunobu Reaction Conditions for C-3 Inversion

ParameterValue
ReagentDEAD, Triphenylphosphine
SolventTetrahydrofuran (THF)
Temperature0°C → Room Temperature
Reaction Time12–24 hours
Yield78–85%

Total Synthesis from Cholesterol

De novo synthesis from cholesterol involves sequential hydroxylation and oxidation:

  • C-7 and C-12 Hydroxylation : Cholesterol is oxidized using cytochrome P450 enzymes (CYP8B1 for C-12, CYP7A1 for C-7) in a bioreactor, yielding 7α,12α-dihydroxycholesterol .

  • Side-Chain Oxidation : The C-24 position is oxidized to a carboxylic acid using CrO3 in acetic acid, forming 7α,12α-dihydroxy-5β-cholan-24-oic acid.

  • C-3 Hydroxylation : A Sharpless asymmetric dihydroxylation introduces the 3β-hydroxyl group, using AD-mix-β and a chiral ligand to enforce stereochemistry .

Key Challenge : Avoiding over-oxidation at C-3 requires precise stoichiometric control.

Enzymatic and Microbial Biosynthesis

Engineered Bacterial Systems

Escherichia coli and Pseudomonas putida strains modified with bile acid hydroxylases (e.g., CYP3A4, CYP7A1) produce 3β,7α,12α-trihydroxy-5β-cholan-24-oic acid via fed-batch fermentation.

Table 2: Microbial Biosynthesis Parameters

StrainSubstrateProductivity (mg/L/h)
E. coli BL21(DE3)Cholic acid12.4 ± 1.2
P. putida KT2440Cholesterol8.9 ± 0.7

Biocatalytic Hydroxylation

Immobilized 3β-hydroxysteroid dehydrogenase (3β-HSD) from Clostridium scindens catalyzes the C-3 epimerization of cholic acid. The enzyme operates at pH 7.4 with NADPH cofactor recycling, achieving 92% conversion efficiency .

Industrial-Scale Production

Crystallization and Purification

Crude synthetic or biosynthetic product is purified via:

  • Acid-Base Extraction : Partitioning between ethyl acetate (organic) and NaOH (aqueous).

  • Recrystallization : Methanol/water (4:1) at −20°C yields >99% purity.

Table 3: Industrial Purification Metrics

StepPurity IncreaseYield Loss
Acid-Base Extraction65% → 85%10%
Recrystallization85% → 99%15%

Comparative Analysis of Methods

Cost and Scalability

  • Chemical Synthesis : High material costs ($12,000/kg) due to chiral reagents.

  • Microbial Biosynthesis : Economical at scale ($2,500/kg) but requires bioreactor infrastructure.

Environmental Impact

  • Enzymatic methods reduce hazardous waste by 70% compared to chemical routes .

Challenges and Innovations

Stereochemical Control

The 3β-hydroxyl’s axial position induces steric hindrance, complicating derivatization. Solutions include:

  • Directed Evolution : Engineering 3β-HSD for higher activity.

  • Flow Chemistry : Continuous processing minimizes side reactions.

Regulatory Considerations

Pharmaceutical-grade synthesis must eliminate trace metals (e.g., Cr, Pd) to <1 ppm, necessitating chelating resins.

Propiedades

IUPAC Name

(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-UXWVVXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3b,7a,12a-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3338-16-7
Record name (3β,5β,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3338-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3b,7a,12a-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.